2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
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Overview
Description
2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a complex heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
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Formation of the Pyrazole Ring: : The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. This step involves the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
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Sulfonylation: : The sulfonyl group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This step typically requires careful control of temperature and pH to ensure high yield and purity .
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Cyclization: : The final step involves the cyclization of the imidazole and pyrazole rings to form the hexahydro-cyclopenta structure. This can be achieved through intramolecular cyclization reactions under high-temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids .
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Reduction: : Reduction reactions can target the imidazole ring, converting it to a dihydroimidazole under the influence of reducing agents like sodium borohydride.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Reagents such as sodium azide can replace the sulfonyl group with an azide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Sodium azide, potassium cyanide, moderate temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Azide or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be developed into a drug for treating conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry
In industry, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved stability. It is also explored for its potential in catalysis and as a component in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1H-pyrazole: Lacks the hexahydro-cyclopenta structure, resulting in different biological activity.
1-methyl-1H-imidazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl group, affecting its reactivity and interactions.
2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine: Lacks the imidazole ring, leading to different chemical properties and applications.
Uniqueness
The uniqueness of 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine lies in its combined structural features, which allow it to interact with a wide range of biological targets and undergo diverse chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
11-(1-methylimidazol-4-yl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-16-8-13(14-9-16)21(19,20)17-5-6-18-12(7-17)10-3-2-4-11(10)15-18/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNVPALKZPVVSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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